

potential off-target effects of PF-04217903 at high concentrations

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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240 Get Quote

Technical Support Center: PF-04217903

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-04217903 in research settings. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: How selective is PF-04217903 for c-Met?

A1: PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met kinase.[1][2][3] It has demonstrated over 1,000-fold greater selectivity for c-Met compared to a broad panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors documented. [1][2][3]

Q2: Are there any known kinases that are NOT inhibited by PF-04217903 at high concentrations?

A2: Yes, in cell-based assays, PF-04217903 did not show inhibitory activity against several closely related receptor tyrosine kinases (RTKs) even at concentrations up to 10 μ M.[1] This indicates a high degree of selectivity.



Table 1: Kinase Selectivity Profile of PF-04217903 in Cellular Assays

Kinase	Concentration Tested	Observation
RON	Up to 10 μM	No inhibitory activity
IRK (Insulin Receptor Kinase)	Up to 10 μM	No inhibitory activity
IGF1R	Up to 10 μM	No inhibitory activity
ROS1	Up to 10 μM	No inhibitory activity
ALK	Up to 10 μM	No inhibitory activity

Q3: I am observing unexpected signaling in my U87MG xenograft model after treatment with high concentrations of PF-04217903. What could be the cause?

A3: A potential explanation for unexpected signaling in U87MG xenografts is the induction of phospho-PDGFRβ (platelet-derived growth factor receptor beta) levels.[1][2] This is not a direct off-target inhibition by PF-04217903 but is thought to be an "oncogene switching" mechanism. [1][2] The strong inhibition of c-Met may lead to a compensatory activation of the PDGFRβ signaling pathway, which could contribute to treatment resistance.[1][2]

Troubleshooting Guides

Issue 1: Sub-optimal tumor growth inhibition in c-Met expressing models despite effective c-Met phosphorylation inhibition.

- Possible Cause: Activation of a compensatory signaling pathway. In certain models, such as U87MG glioblastoma xenografts, treatment with PF-04217903 has been observed to induce the phosphorylation of PDGFRβ.[1][2] This can lead to a bypass of the c-Met inhibition and continued tumor cell signaling.
- Troubleshooting Steps:
 - Assess PDGFRβ Phosphorylation: Perform a Western blot or ELISA to determine the phosphorylation status of PDGFRβ in your experimental model after treatment with PF-







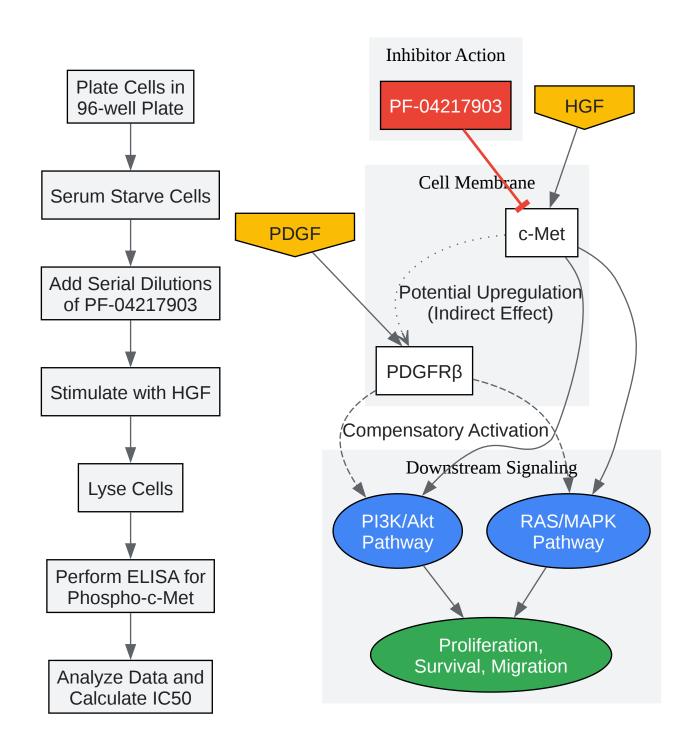
04217903.

- \circ Consider Combination Therapy: If PDGFR β is activated, a combination therapy approach with a PDGFR inhibitor may be warranted to achieve a more complete inhibition of tumor growth.
- Investigate Other Bypass Pathways: Depending on the genetic background of your model, other receptor tyrosine kinases could be activated as a resistance mechanism. A phospho-RTK array could help identify such bypass pathways.









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References

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